![molecular formula C25H18O3 B3984846 2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3984846.png)
2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one, also known as DFC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Mechanism of Action
The mechanism of action of 2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. This compound has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and reduces the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Advantages and Limitations for Lab Experiments
2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. It also possesses good solubility in common organic solvents, which makes it suitable for various experimental procedures. However, this compound has some limitations, such as its limited water solubility and potential toxicity at high concentrations.
Future Directions
2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one has several potential future directions for research. In medicinal chemistry, this compound could be further developed as a lead compound for the development of new anti-inflammatory, anti-tumor, and anti-viral drugs. In material science, this compound could be used as a building block for the synthesis of new luminescent materials with potential applications in optoelectronics and sensing. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and to investigate its potential toxicity and pharmacokinetics in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for this compound.
Scientific Research Applications
2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for DNA detection and imaging. In material science, this compound has been used as a building block for the synthesis of luminescent materials.
properties
IUPAC Name |
2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c1-15-24-20(19(14-22(26)28-24)17-9-5-3-6-10-17)13-21-23(16(2)27-25(15)21)18-11-7-4-8-12-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXWYPMYTODTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C(=CC(=O)O2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B3984781.png)

![5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B3984798.png)
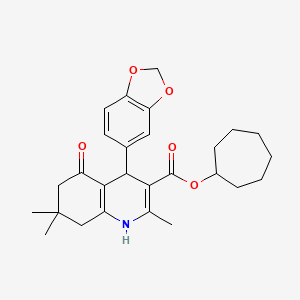
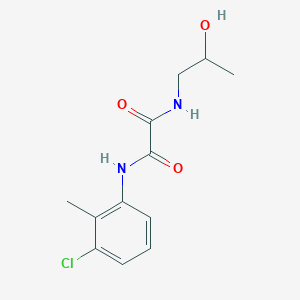
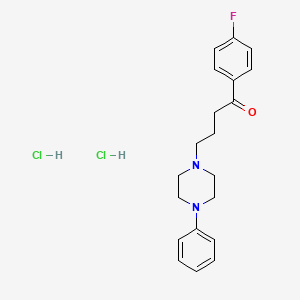
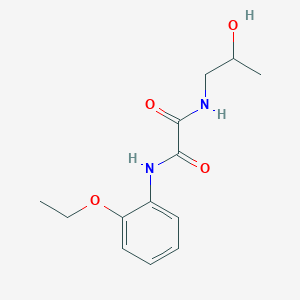
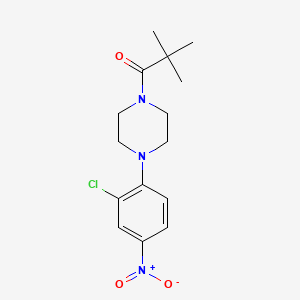
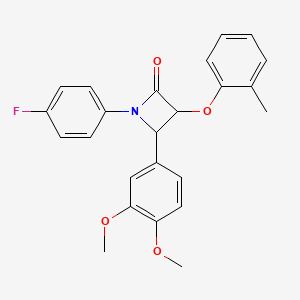
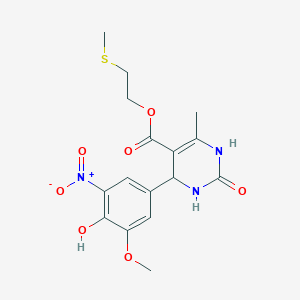
![4-(3-bromo-4,5-diethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3984858.png)
![N-{4-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3984860.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide](/img/structure/B3984874.png)
![ethyl 5-methoxy-2-[(4-methyl-1-piperidinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3984879.png)